REACTION_CXSMILES
|
Cl[C:2]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=[O:9])=[C:6](C2C=CC=CC=2)[CH:5]=1)=O.[NH2:19][C:20]1[CH:25]=[C:24]([N+:26]([O-:28])=[O:27])[C:23]([N+:29]([O-:31])=[O:30])=[CH:22][C:21]=1[NH2:32]>C1C(Cl)=CC=C(Cl)C=1>[C:8]([C:7]1[CH:6]=[CH:5][C:4]([C:2]2[NH:19][C:20]3[CH:25]=[C:24]([N+:26]([O-:28])=[O:27])[C:23]([N+:29]([O-:31])=[O:30])=[CH:22][C:21]=3[N:32]=2)=[CH:12][CH:11]=1)([O:10][C:4]1[CH:12]=[CH:11][CH:7]=[CH:6][CH:5]=1)=[O:9]
|
Name
|
p-chlorocarbonylphenylbenzoate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)C1=CC(=C(C(=O)[O-])C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating the resulting mixture under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to reflux (frothing), it
|
Type
|
TEMPERATURE
|
Details
|
was maintained at that temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool in ice for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered by suction
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a 2× 18 inch
|
Type
|
CUSTOM
|
Details
|
dry column of silica gel
|
Type
|
WASH
|
Details
|
Elution with methylene chloride removed traces of impurities
|
Type
|
WASH
|
Details
|
while further elution of the column with 20/1 methylene chloride-THF
|
Type
|
CUSTOM
|
Details
|
slowly removed a broad band of the desired product
|
Type
|
CUSTOM
|
Details
|
leaving a third band of side-product on the column
|
Type
|
CUSTOM
|
Details
|
After all of the second band had been removed from the column
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a pale yellow residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from THF-n-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC1=CC=CC=C1)C1=CC=C(C=C1)C=1NC2=C(N1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |